molecular formula C₂₉H₂₉NO₇ B013692 Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside CAS No. 97242-79-0

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Cat. No. B013692
CAS RN: 97242-79-0
M. Wt: 503.5 g/mol
InChI Key: LYGWWXBDCFGNEC-ZOLYYXPBSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside and related compounds involves multiple steps, starting from readily available precursors. One approach utilized the stannyl method for regioselective activation of hydroxyl groups, leading to the synthesis of a similar compound, 2,2,2-trichloroethyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-d-glucopyranoside, in 25% overall yield through a 6-step process from 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranose (Ogawa, Nakabayashi, & Sasajima, 1981). This highlights the complexity and efficiency challenges in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of derivatives of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is crucial for understanding their chemical behavior. For example, the structure of a disaccharide derivative was established using 13C-NMR spectroscopy, showcasing the importance of advanced spectroscopic techniques in elucidating the molecular configuration of complex organic molecules (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The chemical reactivity of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside derivatives involves various reactions, including glycosylation, deacetylation, and hydrogenolysis. These reactions are pivotal for the synthesis of complex oligosaccharides and glycoconjugates, serving as building blocks for more intricate molecular architectures (Ogawa & Nakabayashi, 1981).

Scientific Research Applications

Synthesis of Complex Carbohydrates

This compound has been utilized as a key intermediate in the synthesis of complex carbohydrate structures, such as oligosaccharides and glycoconjugates. For instance, it has been employed in the creation of analogues of beta-D-GalNAc, which is part of the terminal trisaccharide of globotetraose, contributing to our understanding of carbohydrate-based interactions in biological systems (Nilsson, Wendler, & Magnusson, 1994).

Glycoprotein Research

The compound has been instrumental in the synthesis of structures mimicking parts of glycoprotein hormones, such as lutropin, which plays a crucial role in reproductive biology. This research aids in deciphering the structural and functional aspects of glycoproteins in hormone action (Nishimura & Kuzuhara, 1990).

Development of Glycosyl Donors

Additionally, this compound serves as a precursor in the development of glycosyl donors for glycosylation reactions, which are fundamental in the assembly of glycan structures. These donors are critical for the synthesis of diverse oligosaccharides, providing insights into the synthesis and function of glycans in biological systems (Ogawa & Nakabayashi, 1981).

Investigation of X-Antigenic Structures

Research involving this compound has also contributed to the synthesis of oligosaccharides containing X-antigenic trisaccharides. These studies are significant for understanding the molecular basis of blood group antigens and their role in immune response and pathogen recognition (Jain & Matta, 1992).

properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGWWXBDCFGNEC-ZOLYYXPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469885
Record name Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

CAS RN

97242-79-0
Record name Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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